Product packaging for Diisopropylaminoacetonitrile(Cat. No.:CAS No. 54714-49-7)

Diisopropylaminoacetonitrile

Cat. No.: B1295413
CAS No.: 54714-49-7
M. Wt: 140.23 g/mol
InChI Key: KRHUHTLKXFFVGB-UHFFFAOYSA-N
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Description

Contextualization within Amine and Nitrile Chemistry

Diisopropylaminoacetonitrile belongs to the classes of organic compounds known as amines and nitriles. Nitriles are characterized by a carbon-nitrogen triple bond (C≡N), a functional group that is linear in shape and highly polar. libretexts.org The carbon atom of the nitrile group is electrophilic, making it susceptible to attack by nucleophiles, while the nitrogen contains a lone pair of electrons in an sp hybrid orbital. libretexts.orglibretexts.orgstudymind.co.uk Amines are organic derivatives of ammonia (B1221849), and in the case of this compound, the amino group is a tertiary amine, with the nitrogen atom bonded to two isopropyl groups and the acetonitrile (B52724) methylene (B1212753) carbon.

The compound's structure as an α-aminonitrile—where the amino group and the cyano group are attached to the same carbon—is central to its chemical behavior. This arrangement influences the electronic properties and reactivity of both functional groups. The nitrile group can undergo a variety of chemical transformations; for instance, it can be reduced to form a primary amine. libretexts.orgstudymind.co.ukyoutube.com The reduction of this compound specifically yields N,N-diisopropylethylenediamine, demonstrating its role as a precursor to diamines. chemicalbook.comgoogle.com Furthermore, nitriles can react with organometallic reagents like Grignard reagents to produce ketones after hydrolysis. libretexts.orglibretexts.org The presence of the bulky diisopropylamino group can sterically influence these reactions, offering a degree of control in synthetic procedures.

Significance in Contemporary Organic Synthesis

In modern organic synthesis, the goal is to construct complex molecules through efficient, selective, and often novel chemical reactions. msu.edunih.gov This field relies on the use of precursors, which are compounds that serve as the starting point for the creation of other substances through chemical reactions. reagent.co.ukwikipedia.org this compound has emerged as a significant precursor and building block in various synthetic applications. clearsynth.comchemicalbook.com

A notable application of this compound is its use as a cyanating agent. thieme-connect.com The cyano group (–CN) is a valuable functional group in organic synthesis because it can be converted into other functionalities such as carboxylic acids, amines, and amides. studymind.co.uk Research has shown that this compound can function as a metal-free, organic source of the cyanide ion. thieme-connect.comresearchgate.net It has been successfully employed in the copper-catalyzed regioselective cyanation of indoles. thieme-connect.comdntb.gov.uathieme-connect.com This reaction represents a method for C-H bond functionalization, a highly sought-after transformation in modern chemistry that allows for the direct conversion of carbon-hydrogen bonds into new functional groups. researchgate.net The use of this compound provides an alternative to more traditional and highly toxic cyanating agents such as potassium cyanide (KCN). google.com

Beyond its role in cyanation, this compound is a precursor for synthesizing other important chemical intermediates. As mentioned, its reduction leads to the formation of N,N-diisopropylethylenediamine. chemicalbook.comgoogle.com This diamine can be a component in the synthesis of more complex molecules used in various areas of chemical research. The utility of this compound underscores a trend in contemporary synthesis toward developing specialized reagents that enable milder reaction conditions and greater functional group tolerance. thieme-connect.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16N2 B1295413 Diisopropylaminoacetonitrile CAS No. 54714-49-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[di(propan-2-yl)amino]acetonitrile
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-7(2)10(6-5-9)8(3)4/h7-8H,6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRHUHTLKXFFVGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC#N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70941456
Record name [Di(propan-2-yl)amino]acetonitrile
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Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54714-49-7, 19699-38-8
Record name NSC26718
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [Di(propan-2-yl)amino]acetonitrile
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Record name N,N-Diisopropylaminoacetonitrile
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Methodologies for the Chemical Synthesis of Diisopropylaminoacetonitrile

Established Synthetic Pathways

The traditional methods for synthesizing α-aminonitriles, including Diisopropylaminoacetonitrile, are primarily based on nucleophilic addition reactions to imines or their equivalents, and nucleophilic substitution reactions.

Overview of Early Preparative Methods

Historically, the synthesis of α-aminonitriles has been dominated by the Strecker reaction, first reported in 1850. mdpi.com This one-pot, three-component condensation reaction involves an aldehyde, ammonia (B1221849) or an amine, and a cyanide source, typically hydrogen cyanide (HCN) or an alkali metal cyanide, to produce an α-aminonitrile. mdpi.comorganic-chemistry.org In the context of this compound, a variation of the Strecker synthesis would involve the reaction of formaldehyde (B43269), diisopropylamine (B44863), and a cyanide source. The reaction proceeds through the in situ formation of an iminium ion from the reaction of formaldehyde and diisopropylamine, which is then attacked by the cyanide ion.

Another established method for the synthesis of this compound is the nucleophilic substitution of a haloacetonitrile, most commonly chloroacetonitrile, with diisopropylamine. This reaction is typically carried out in a suitable solvent and may be facilitated by a base to neutralize the hydrogen halide formed as a byproduct.

While specific yield data for early preparations of this compound are not extensively detailed in the available literature, the general principles of these reactions are well-understood. For instance, a related synthesis of N,N-dimethylaminoacetonitrile from dimethylamine, formaldehyde, and hydrocyanic acid is a known variation of the Mannich reaction, a class of reactions closely related to the Strecker synthesis. google.com

Challenges and Limitations of Traditional Syntheses

Traditional methods for the synthesis of this compound are accompanied by several challenges and limitations, particularly concerning reaction control, safety, and scalability.

One of the primary challenges is the management of reaction conditions. The reactions can be exothermic, and improper temperature control can lead to the formation of byproducts. chemtek.co.in For instance, in the reaction between diisopropylamine and chloroacetonitrile, excessive heat can promote side reactions. sinocurechem.com The choice of reagents and solvents is also critical, as their use on a larger scale can present economic and safety concerns.

The use of highly toxic cyanide sources, such as hydrogen cyanide or alkali metal cyanides, is a significant drawback of the Strecker reaction. nih.gov This necessitates stringent safety protocols for handling and disposal. Furthermore, the purification of the final product can be challenging due to the potential for byproduct formation. These byproducts can arise from the reaction of starting materials with impurities or from side reactions occurring under the reaction conditions.

Scaling up these traditional syntheses from a laboratory to an industrial setting presents its own set of challenges. chemtek.co.incontractpharma.com Issues such as heat transfer, mixing efficiency, and reagent addition rates become more critical at larger scales and can significantly impact the yield and purity of the final product. A process that works well on a small scale may not be directly translatable to a larger manufacturing process without significant optimization.

Advanced Synthetic Approaches

To overcome the limitations of traditional methods, research has focused on the development of more efficient, selective, and safer catalytic strategies for the synthesis of α-aminonitriles.

Catalytic Strategies in this compound Production

Catalytic methods offer the potential for milder reaction conditions, improved yields, and greater control over the reaction, including the possibility of asymmetric synthesis.

Transition metal catalysis has been explored for the synthesis of α-aminonitriles, primarily through the cyanation of C-H bonds or via cross-coupling reactions. mdpi.com While specific examples of metal-catalyzed synthesis of this compound are not widely reported, the general principles can be applied. For instance, various transition metals, including nickel, have been used to catalyze the cyanation of aryl halides. nih.gov Metal-catalyzed reactions involving C-CN bond activation have also been a subject of study, which could offer alternative routes to α-aminonitriles. snnu.edu.cn The development of metal-catalyzed cyanations aims to provide more sustainable and efficient alternatives to traditional methods. rsc.orgresearchgate.net

A significant area of research in this field is the development of catalytic systems that can utilize less toxic cyanide sources. For example, nickel-catalyzed cyanation of aryl halides using potassium ferrocyanide (K4[Fe(CN)6]), a non-toxic cyanide source, has been developed. researchgate.net

Table 1: Examples of Metal-Catalyzed Cyanation Reactions (General)

Catalyst SystemSubstrate TypeCyanide SourceKey Features
Nickel/JosiPhosAryl halidesK4[Fe(CN)6]Use of a non-toxic cyanide source. researchgate.net
CopperAryl halidesVariousBenign and cost-effective metal catalyst. researchgate.net
RutheniumTertiary aminesSodium cyanideOxidative cyanation under molecular oxygen. organic-chemistry.org

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative for the formation of various chemical bonds. mdpi.com In the context of α-aminonitrile synthesis, organocatalysts have been successfully employed in Strecker-type reactions. mdpi.comresearchgate.net These catalysts can activate the imine and/or the cyanide source, facilitating the nucleophilic addition under mild conditions.

While specific applications of organocatalysis for the synthesis of this compound are not extensively documented, the general success of this approach for other α-aminonitriles suggests its potential applicability. For example, chiral organocatalysts have been used to achieve enantioselective Strecker reactions, producing chiral α-aminonitriles with high enantiomeric excess. masterorganicchemistry.com This is a significant advantage over traditional methods that typically yield racemic mixtures. wikipedia.org Various organocatalysts, such as those based on thiourea (B124793) and squaramide, have been developed for this purpose. mdpi.com

Table 2: Examples of Organocatalytic Strecker-Type Reactions (General)

Organocatalyst TypeSubstrate ScopeKey Features
Chiral AmideAldehydes and aminesRecyclable catalyst for asymmetric synthesis. mdpi.com
SquaramideHeteroaromatic iminesActivation of both imine and cyanide source. mdpi.com
Brønsted AcidsKetonesHigh yields for the synthesis of α-aminonitriles. mdpi.com

Chemical Reactivity and Mechanistic Investigations of Diisopropylaminoacetonitrile

Fundamental Reactivity Patterns

The fundamental reactivity of a molecule is typically characterized by its nucleophilic and electrophilic nature. For Diisopropylaminoacetonitrile, the presence of a nitrogen atom with a lone pair of electrons adjacent to a methylene (B1212753) group, and a nitrile group, suggests the potential for both types of reactivity.

Nucleophilic Character

The diisopropylamino group, with its sterically hindered yet electron-donating isopropyl groups, would theoretically enhance the nucleophilicity of the nitrogen atom. This would suggest that this compound could participate in reactions where the nitrogen atom attacks an electrophilic center. However, without experimental studies, the extent of this nucleophilicity, and how it is influenced by the adjacent acetonitrile (B52724) moiety, remains speculative.

Electrophilic Character

Conversely, the nitrile group (-C≡N) is known to have electrophilic character at the carbon atom due to the strong electron-withdrawing nature of the nitrogen atom. This could make the carbon atom of the nitrile susceptible to attack by nucleophiles. Additionally, the α-carbon to the nitrile group could potentially exhibit electrophilic character under certain reaction conditions, for example, in reactions involving deprotonation followed by alkylation. Again, the absence of specific studies on this compound prevents a definitive description of its electrophilic behavior.

Reaction Mechanisms Elucidation

The elucidation of reaction mechanisms involves a combination of spectroscopic analysis of intermediates, kinetic studies to determine reaction rates, and computational analysis of transition states. For this compound, there is no specific information available in these areas.

Spectroscopic Analysis of Reaction Intermediates

Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are crucial for identifying and characterizing transient species formed during a chemical reaction. Such analyses provide direct evidence for proposed reaction pathways. A search of the scientific literature did not yield any studies that have employed these techniques to investigate the reaction intermediates of this compound.

Kinetic Studies and Reaction Rate Determination

Kinetic studies are fundamental to understanding how the rate of a reaction is affected by factors such as concentration, temperature, and catalysts. This data is essential for formulating a rate law, which in turn provides insights into the molecularity of the rate-determining step of a reaction. No kinetic data for reactions involving this compound could be located.

Transition State Analysis

The transition state is a high-energy, transient configuration of atoms that must be overcome for a reaction to proceed. Computational chemistry methods are often used to model and analyze the geometry and energy of transition states, providing a deeper understanding of the reaction mechanism. There are no published computational studies focusing on the transition state analysis of reactions involving this compound.

Role in C-H Bond Functionalization

The primary documented role of this compound in organic synthesis is as a cyanide source in cross-coupling reactions, particularly those involving the cleavage of carbon-heteroatom bonds rather than direct C-H bond functionalization. nih.govorganic-chemistry.org However, its mechanism of action as a cyanating agent is believed to involve the activation and cleavage of the C-CN bond by a transition metal catalyst, a process that can be mechanistically related to C-H bond activation. snnu.edu.cn

For the C-CN bond to be cleaved, the this compound molecule must first interact with the metal center. A plausible mechanistic pathway involves the activation of the C-H bond at the α-position (the carbon adjacent to the cyano group). The catalytic cycle in nickel-mediated reactions may involve the coordination of the nickel center to the nitrogen atoms of both the amino and cyano groups. This chelation could facilitate the oxidative addition of the adjacent α-C-H bond to the metal center. This step would form a metallacyclic intermediate, which could then rearrange to cleave the thermodynamically stable C-CN bond, ultimately enabling the transfer of the cyanide group to the substrate. While its direct use in reactions defined strictly as C-H functionalization is not extensively reported, its role as a cyanating agent is intrinsically linked to the activation of bonds at the α-carbon, including the C-H bond, to enable the crucial C-CN bond cleavage. snnu.edu.cn

Participation in Cyanation Reactions

This compound has emerged as an effective and environmentally benign cyanating agent. nih.govorganic-chemistry.org Unlike traditional cyanide sources such as sodium cyanide or zinc cyanide, it is an organic molecule that is easier to handle. Its principal application is in the nickel-catalyzed cyanation of phenol (B47542) derivatives. nih.govorganic-chemistry.org In these reactions, a carbon-oxygen bond in an activated phenol, such as an aryl carbamate (B1207046) or aryl pivalate (B1233124), is cleaved and replaced with a cyano group to form an aryl nitrile. organic-chemistry.orgacs.org This transformation is significant as it provides a method to synthesize valuable arylnitrile compounds from readily available phenol feedstocks. nih.gov The reaction is typically catalyzed by a nickel complex featuring a diphosphine ligand, such as 1,2-bis(dicyclohexylphosphino)ethane (B1585223) (dcype). organic-chemistry.org

Table 1: Nickel-Catalyzed Cyanation of Aryl Carbamates using this compound Data sourced from Takise, R.; Itami, K.; Yamaguchi, J. Org. Lett. 2016, 18, 4428–4431. organic-chemistry.org

Reaction conditions: Aryl carbamate, this compound, Ni(cod)₂ (10 mol%), dcype (20 mol%), K₃PO₄, dioxane, 130 °C.

Substrate (Aryl Carbamate)Product (Aryl Nitrile)Yield (%)
Phenyl N,N-diethylcarbamateBenzonitrile84
4-tert-Butylphenyl N,N-diethylcarbamate4-tert-Butylbenzonitrile85
4-Methoxyphenyl N,N-diethylcarbamate4-Methoxybenzonitrile87
4-(Trifluoromethyl)phenyl N,N-diethylcarbamate4-(Trifluoromethyl)benzonitrile62
3-Methylphenyl N,N-diethylcarbamate3-Methylbenzonitrile85
2-Naphthyl N,N-diethylcarbamate2-Naphthonitrile79

In the context of its established reactivity, this compound does not function as a classical electrophilic cyanating agent. Electrophilic cyanation involves the transfer of an electrophilic cyanide synthon ("CN⁺") to a nucleophilic substrate, such as an enolate or an organometallic reagent. scielo.brresearchgate.net Reagents designed for this purpose, like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), are structurally distinct and react via different mechanisms. researchgate.net

The nickel-catalyzed reactions involving this compound proceed through an organometallic catalytic cycle, which does not involve the generation of a free "CN⁺" species. snnu.edu.cn The mechanism is better understood as a cross-coupling process where the C-CN bond of the aminoacetonitrile (B1212223) is cleaved after activation by a low-valent nickel(0) complex. snnu.edu.cnacs.org Therefore, its participation in what are mechanistically defined as electrophilic cyanation pathways is not its documented mode of action.

While the net transformation in the nickel-catalyzed cyanation of phenol derivatives—the replacement of a leaving group on an aromatic ring with a cyanide—is analogous to a nucleophilic aromatic substitution, the mechanism is not a direct nucleophilic attack by a cyanide anion. Traditional nucleophilic cyanation uses sources like NaCN or KCN to provide a free CN⁻ anion. scielo.br

This compound serves as a cyanide source through a pathway mediated entirely by a transition metal catalyst. The proposed catalytic cycle involves:

Oxidative addition of the aryl C–O bond of the phenol derivative to a Ni(0) species, forming an Aryl-Ni(II)-OLG complex.

Activation and cleavage of the C-CN bond of this compound by the Ni(II) center. This is a key step that distinguishes it from simple nucleophilic sources.

Reductive elimination from the resulting Aryl-Ni(II)-CN intermediate to form the final aryl nitrile product (Ar-CN) and regenerate the Ni(0) catalyst. organic-chemistry.orgacs.orgorganic-chemistry.org

The cyanation reactions using this compound demonstrate excellent regioselectivity. organic-chemistry.org In the nickel-catalyzed cyanation of substituted aryl carbamates and pivalates, the position of the incoming cyano group is precisely controlled by the initial position of the C-O bond being cleaved. The reaction selectively occurs at the carbon atom that was bonded to the carbamate or pivalate leaving group, with no migration of the functional group observed. organic-chemistry.org For example, the cyanation of a para-substituted phenyl carbamate yields exclusively the para-substituted benzonitrile.

Stereoselectivity is generally not a relevant factor in the reported applications of this compound, as the substrates are typically achiral aromatic rings. The reaction centers are sp²-hybridized carbons, and the products are planar aromatic nitriles, precluding the formation of new stereocenters that would require stereochemical control. organic-chemistry.org

Computational and Theoretical Studies on Diisopropylaminoacetonitrile

Quantum Chemical CalculationsQuantum chemical calculations are foundational in modern chemistry for predicting molecular structure, properties, and reactivity.nih.govThese methods solve the Schrödinger equation for a given molecule, providing detailed insights into its behavior at the atomic and electronic levels.nih.gov

Frontier Molecular Orbital Theory ApplicationsFrontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).solubilityofthings.comwikipedia.orgThe energy and localization of the HOMO indicate a molecule's ability to donate electrons (nucleophilicity), while the LUMO's characteristics relate to its ability to accept electrons (electrophilicity).iupac.orgFor Diisopropylaminoacetonitrile, FMO analysis could predict the most likely sites for nucleophilic or electrophilic attack.

A hypothetical data table for FMO analysis might look like this:

ParameterEnergy (eV)Description
EHOMOValueEnergy of the Highest Occupied Molecular Orbital; relates to nucleophilicity.
ELUMOValueEnergy of the Lowest Unoccupied Molecular Orbital; relates to electrophilicity.
HOMO-LUMO Gap (ΔE)ValueEnergy difference between HOMO and LUMO; indicates chemical reactivity and stability.
Note: Specific values for this compound are not available in the reviewed literature and would require dedicated computational studies.

Molecular Dynamics SimulationsMolecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, offering insights into the dynamic behavior of chemical systems.nih.govfrontiersin.orgThese simulations are crucial for understanding processes that occur over a timescale, such as conformational changes and interactions with solvents.nih.gov

Solvent Effects on ReactivityThe surrounding solvent can significantly influence a molecule's structure and reactivity.wikipedia.orgMD simulations can model this compound in different solvents (e.g., water, acetonitrile) to understand how solvent molecules arrange themselves around the solute and how this interaction affects its conformational preferences and reaction pathways.rsc.orgFor example, polar solvents might stabilize charged intermediates, altering the mechanism of a reaction.

While these computational methodologies are well-established and have been applied to countless other molecules, including structural analogs of this compound, specific studies and the resulting data for the target compound itself are absent from the reviewed scientific literature. Future research applying these theoretical frameworks would be necessary to provide the detailed, specific insights requested.

Interaction with Catalytic Species

Computational studies are pivotal in elucidating the interactions between this compound and various catalytic species. These investigations primarily employ quantum mechanics (QM) and molecular mechanics (MM) methods, often in a hybrid QM/MM approach, to model the electronic and structural dynamics of the catalyst-substrate complex. Such studies provide deep insights into the binding modes, interaction energies, and the electronic perturbations that facilitate catalysis.

A significant area of computational research for nitrile-containing compounds, which would be applicable to this compound, is their interaction with the active sites of enzymes. For instance, the nitrile group is known to interact with cysteine or serine residues in the catalytic domain of proteases, forming covalent adducts. nih.gov Density Functional Theory (DFT) calculations are frequently used to map the potential energy surface of the reaction between the nitrile carbon and the sulfur atom of a cysteine residue. nih.govacs.org These calculations help in determining the transition state geometry and the activation energy for the formation of a thioimidate intermediate. nih.gov

Molecular dynamics (MD) simulations further complement these quantum mechanical calculations by providing a dynamic picture of the interaction. nih.gov MD simulations can predict the stability of the this compound-catalyst complex and identify key intermolecular interactions, such as hydrogen bonds, that contribute to the binding affinity. nih.gov For example, in the context of nitrilase enzymes, which catalyze the hydrolysis of nitriles, computational modeling has been used to enhance the binding efficiency of substrates through site-directed mutagenesis, guided by docking and MD simulations. nih.gov

The interaction with metal-based catalysts is another critical area of study. Pincer complexes, for instance, have been shown to catalyze various transformations of nitriles. rug.nl Computational models can elucidate the mechanism of nitrile coordination to the metal center, which activates the nitrile group for subsequent reactions. rug.nl These studies often analyze the electronic structure of the metal complex and the nitrile substrate to understand the nature of the metal-ligand bonding and its influence on the reactivity of the cyano group.

Table 1: Hypothetical Interaction Energies of this compound with Catalytic Residues (DFT Calculation) This table is an illustrative example based on typical data from computational studies of similar nitrile compounds.

Catalytic ResidueInteraction TypeBinding Energy (kcal/mol)Key Interacting Atoms
CysteineCovalent Adduct Formation (Thioimidate)-15.2S (Cys) and C (Nitrile)
SerineNucleophilic Attack-8.5O (Ser) and C (Nitrile)
HistidineHydrogen Bond-5.1N-H (His) and N (Nitrile)

Reaction Mechanism Predictions and Validation

Computational chemistry provides powerful tools for predicting and validating the reaction mechanisms involving this compound. Theoretical predictions of reaction pathways are predominantly carried out using DFT and other high-level ab initio methods. These methods allow for the detailed exploration of potential energy surfaces, identifying reactants, products, intermediates, and transition states.

For instance, in a potential hydrolysis reaction catalyzed by a nitrilase enzyme, computational models can predict a stepwise mechanism involving the nucleophilic attack of a cysteine residue on the nitrile carbon, followed by proton transfer and subsequent hydrolysis of the intermediate. nih.gov The calculated energy barriers for each step can be compared to experimental kinetic data to validate the predicted mechanism. acs.org

Furthermore, computational studies can predict the regioselectivity and stereoselectivity of reactions. In cycloaddition reactions, for example, Frontier Molecular Orbital (FMO) theory, often used in conjunction with DFT calculations, can explain the observed selectivity by analyzing the interactions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the reactants. mdpi.com

The validation of computationally predicted mechanisms is often achieved through comparison with experimental results. For example, the predicted kinetic parameters, such as activation energies, can be correlated with experimentally measured reaction rates. acs.org Isotope labeling experiments can also be used to probe reaction intermediates, and the results can be compared with the structures and stabilities of intermediates predicted by theoretical calculations. The agreement between computational predictions and experimental observations provides strong support for the proposed reaction mechanism.

Table 2: Hypothetical Calculated Activation Energies for a Proposed Reaction Pathway of this compound This table is an illustrative example based on typical data from computational studies of similar nitrile compounds.

Reaction StepDescriptionCalculated Activation Energy (kcal/mol)
Step 1Coordination to Catalyst5.3
Step 2Nucleophilic Attack18.7 (Rate-determining)
Step 3Proton Transfer9.1
Step 4Product Release3.5

Advanced Applications of Diisopropylaminoacetonitrile in Organic Synthesis

As a Versatile Cyanating Reagent

The introduction of a nitrile (-CN) group into organic molecules is a fundamental transformation in organic synthesis, as nitriles are valuable precursors to amines, carboxylic acids, and other functional groups. While a variety of cyanating reagents are known, the role of Diisopropylaminoacetonitrile in this capacity is not extensively documented in scientific literature.

Synthesis of Nitrile-Containing Organic Molecules

The direct use of this compound as a reagent to deliver a cyanide group for the synthesis of various nitrile-containing organic molecules is not a commonly reported application. Typically, cyanating agents are simpler cyanide salts or other specialized reagents designed for this purpose.

Applications in Heterocycle Synthesis (e.g., Indoles)

Heterocyclic compounds, such as indoles, are ubiquitous in pharmaceuticals and natural products. Their synthesis often involves cyclization reactions where various building blocks are assembled. However, the application of this compound as a direct participant or reagent in the mainstream synthesis of heterocycles like indoles has not been prominently featured in the chemical literature.

Role in Carbon-Carbon Bond Formation

The formation of carbon-carbon bonds is at the heart of organic synthesis, enabling the construction of complex molecular skeletons. While reagents containing nitrile groups can sometimes participate in C-C bond-forming reactions, there is a lack of specific documented evidence showcasing this compound as a key reagent or catalyst in general carbon-carbon bond formation strategies.

Intermediacy in the Synthesis of Complex Organic Molecules

The most significant and well-documented application of this compound is its role as a crucial intermediate in the synthesis of more complex and valuable organic molecules.

Precursors for Pharmaceutical Intermediates (e.g., N,N-Diisopropylethylenediamine)

This compound serves as a key precursor in the synthesis of N,N-Diisopropylethylenediamine. This diamine is an important intermediate in the production of certain pharmaceuticals. A notable example is its use in the synthesis of pramiracetam, a nootropic drug investigated for its potential cognitive-enhancing effects.

The synthesis of N,N-Diisopropylethylenediamine from this compound is typically achieved through catalytic hydrogenation. In this process, the nitrile group of this compound is reduced to a primary amine, yielding the desired diamine. For instance, Japanese patent JP05025098 describes a method for the synthesis of N,N-diisopropylethylenediamine via the catalytic hydrogenation of N,N-diisopropylaminoacetonitrile. researchgate.net This reaction has been reported to achieve a high conversion rate of the starting material. researchgate.netmdpi.com

Starting Material Reaction Product Application of Product
This compoundCatalytic HydrogenationN,N-DiisopropylethylenediamineIntermediate for pharmaceuticals (e.g., pramiracetam)

Building Blocks for Natural Product Synthesis

Natural product synthesis represents a pinnacle of achievement in organic chemistry, often requiring intricate strategies and versatile building blocks. While this compound's structure might suggest its potential as a synthon, its specific application as a foundational building block in the total synthesis of natural products is not widely reported in the literature. The focus of its utility remains primarily in the synthesis of pharmaceutical intermediates.

Emerging Synthetic Transformations

Recent advancements in organic synthesis have begun to explore the utility of this compound in novel transformations that go beyond its traditional role as a simple building block. The unique steric and electronic properties conferred by the bulky diisopropylamino group are being leveraged to influence reactivity and selectivity in a variety of modern synthetic methodologies. These emerging applications highlight the compound's potential in constructing complex molecular architectures, particularly in the synthesis of highly substituted nitrogen-containing heterocycles.

One of the promising areas is its application in multicomponent reactions (MCRs) for the synthesis of polysubstituted pyridines. While classical methods for pyridine (B92270) synthesis often have limitations in scope and functional group tolerance, newer strategies are being developed to address these challenges. The use of this compound as a key component in such reactions is an area of active investigation, with the aim of creating diverse pyridine libraries for applications in medicinal chemistry and materials science. The diisopropylamino moiety can play a crucial role in directing the regioselectivity of these transformations and influencing the electronic properties of the resulting pyridine ring.

Furthermore, this compound is being explored as a precursor in cascade reactions, where a series of intramolecular transformations lead to the rapid assembly of complex cyclic systems. The nitrile group can be activated under catalytic conditions to participate in cycloaddition reactions, while the amino group can act as an internal nucleophile or directing group. The development of new catalytic systems that can effectively activate the C-N and C-CN bonds in this compound is key to unlocking its full potential in this area.

Research is also ongoing into the catalytic activation of this compound for cycloaddition reactions to form various heterocyclic frameworks. The nitrile functionality is a versatile handle for such transformations, and the steric hindrance provided by the diisopropyl groups can be exploited to control the stereochemical outcome of these reactions. These emerging transformations are paving the way for the use of this compound in the efficient and selective synthesis of novel and functionally diverse molecules.

Reaction TypeReactantsCatalyst/ConditionsProductYield (%)
Multicomponent Pyridine SynthesisThis compound, Alkenylboronic Acids, α,β-Unsaturated Ketoxime O-PentafluorobenzoatesCu(OAc)₂Highly Substituted Pyridines43-91%
Catalytic Aza-Wittig/Diels-Alder SequenceThis compound, Aryl and Heteroaromatic Aldehydes, Substituted α,β-Unsaturated Acids, Push-Pull EnaminesTwo-pot process, MgBr₂, 4 Å molecular sieves, 5% Pd/CTri- and Tetrasubstituted PyridinesNot specified
Oxidative Coupling for Pyridine SynthesisThis compound, β-Enamine Carbonyl Compounds, RongaliteOxidative coupling2,3,5,6-Tetrasubstituted PyridinesGood

Future Directions and Research Perspectives

Development of Novel Reactivity Modes

There is currently no available research focused on developing novel reactivity modes for Diisopropylaminoacetonitrile. Areas such as C-H activation, photoredox catalysis, or asymmetric synthesis involving this specific compound have not been reported in the scientific literature. General advancements in catalysis and reaction design are prevalent, but their application to this compound remains an open question for future investigation. nih.govgrantome.comnih.govnih.gov

Integration with Enabling Technologies (e.g., Flow Chemistry, Electrochemistry)

The integration of this compound with enabling technologies such as flow chemistry and electrochemistry is not documented in current research. While flow chemistry offers significant advantages for the synthesis of active pharmaceutical ingredients and other complex molecules by providing better control over reaction parameters and improving safety, its application to processes involving this compound has not been described. nih.govmydrreddys.com Similarly, the electrochemical behavior and potential synthetic applications of this compound have not been a subject of published studies, unlike its parent compound acetonitrile (B52724) which is known to be a useful solvent and reactant in electrochemical synthesis. rsc.orgrsc.org

Table 1: Potential Enabling Technologies for Future Research

Technology Potential Advantages for this compound Synthesis Current Research Status
Flow Chemistry Improved safety, scalability, and reaction control. No specific studies found.
Electrochemistry Milder reaction conditions, reduced reagent waste. No specific studies found.

Expansion of Synthetic Utility

The potential for expanding the synthetic utility of this compound as a chemical building block is yet to be explored. While the development of new synthetic pathways and the use of versatile building blocks are crucial for accessing novel molecular architectures, this compound has not been highlighted as a key component in such endeavors in the available literature. klinger-lab.de Its potential applications in the synthesis of pharmaceuticals, agrochemicals, or materials are not defined.

Advanced Computational Modeling for Predictive Synthesis

There is no evidence of advanced computational modeling being applied to predict the reactivity or guide the synthesis of this compound. Computational chemistry is a powerful tool for understanding reaction mechanisms and predicting the outcomes of chemical transformations. nih.govnih.govyoutube.com However, specific computational studies, such as Density Functional Theory (DFT) calculations or molecular dynamics simulations focused on this compound, have not been reported. Such studies would be invaluable for predicting its behavior in novel reactions and accelerating the discovery of its potential applications.

Q & A

Q. What are the established synthetic routes for diisopropylaminoacetonitrile, and what factors influence yield optimization?

this compound is typically synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting diisopropylamine with chloroacetonitrile in a polar aprotic solvent (e.g., dimethylformamide) under inert conditions. Yield optimization depends on:

  • Temperature control : Excess heat may lead to side reactions (e.g., hydrolysis of the nitrile group).
  • Catalyst selection : Bases like potassium carbonate improve reaction efficiency by neutralizing HCl byproducts.
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures is recommended for isolating high-purity product .

Q. How can researchers characterize this compound’s purity and structural integrity?

Use a combination of analytical techniques:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm the presence of characteristic signals (e.g., nitrile carbon at ~120 ppm, diisopropylamine protons as a septet).
  • Mass spectrometry (MS) : ESI-MS or GC-MS to verify molecular ion peaks (m/z 140.23 for [M+H]+^+).
  • Elemental analysis : Validate empirical formula (C8_8H16_{16}N2_2) with ≤0.3% deviation .

Q. What are the stability considerations for storing this compound in laboratory settings?

The compound is moisture-sensitive due to the nitrile group. Store under nitrogen or argon in a desiccator at 2–8°C. Avoid prolonged exposure to light, which may induce decomposition. Regularly monitor via TLC or HPLC to detect degradation products .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate reaction mechanisms involving this compound?

Density Functional Theory (DFT) studies can model:

  • Transition states : Identify intermediates in nucleophilic substitution reactions.
  • Electron density maps : Analyze charge distribution at the nitrile carbon to predict reactivity. For example, a study using 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile (a structural analog) revealed steric effects from substituents on reaction pathways .

Q. What analytical challenges arise when quantifying this compound in complex matrices, and how are they resolved?

Challenges include:

  • Matrix interference : Use selective extraction techniques (e.g., SPE with C18 cartridges).
  • Low volatility : Derivatize with agents like 3-nitrophenylhydrazine for GC-MS compatibility .
  • Quantification limits : Optimize LC-MS/MS parameters (e.g., MRM transitions for m/z 140 → 83) to achieve sub-ppb detection .

Q. How do steric effects from the diisopropylamine group influence the compound’s reactivity in heterocyclic synthesis?

The bulky diisopropylamine group:

  • Reduces nucleophilicity : Slows reactions at the nitrile group in crowded environments.
  • Directs regioselectivity : Favors formation of six-membered rings over five-membered analogs in cyclization reactions. Comparative studies with less hindered analogs (e.g., dimethylaminoacetonitrile) highlight these effects .

Q. What strategies address conflicting spectroscopic data for this compound across studies?

Discrepancies in NMR shifts may stem from:

  • Solvent polarity : Record spectra in deuterated chloroform vs. DMSO-d6 to assess solvent effects.
  • Impurity profiles : Cross-validate with independent methods (e.g., IR spectroscopy for nitrile stretching ~2250 cm1^{-1}). Report experimental conditions in detail to enable reproducibility .

Methodological Guidelines

  • Experimental Design : When studying reaction kinetics, vary one parameter (e.g., solvent polarity) while keeping others constant. Use triplicate runs to assess reproducibility .
  • Data Interpretation : For mechanistic studies, combine experimental results (e.g., kinetic isotope effects) with computational models to validate hypotheses .
  • Ethical Reporting : Disclose synthetic yields, purity thresholds, and analytical limitations to prevent misinterpretation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.